1-Amino-4,4-dimethylpentan-3-ol
Overview
Description
“1-Amino-4,4-dimethylpentan-3-ol” is an organic compound with the CAS Number: 552338-18-8 . It has a molecular weight of 131.22 . This compound is used in various fields of research and development such as the synthesis of chiral compounds and the development of drugs.
Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-4,4-dimethyl-3-pentanol . The InChI code for this compound is 1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 131.22 . The density is 0.9±0.1 g/cm3 . The boiling point is 211.9±13.0 °C at 760 mmHg .Scientific Research Applications
Degradable Poly(β-amino esters) Synthesis and Characterization Poly(β-amino esters) were synthesized via the addition of secondary amines to bis(acrylate ester), yielding polymers with potential applications in biodegradable materials. These polymers degrade hydrolytically into non-toxic products, suggesting their utility in biomedical applications, such as synthetic vectors for gene delivery (Lynn & Langer, 2000).
Crystal Structure and Theoretical Studies of Novel Compounds A novel compound synthesized from reactions involving amino and pyrimidine derivatives demonstrated potential antioxidant activities and interactions with double-stranded DNA. This indicates its potential application in designing agents for therapeutic interventions (Tanrıkulu Yılmaz et al., 2020).
Optimization of Amide Bond Formation in DNA-Encoded Libraries Research into optimizing reaction conditions for amide bond formation between amino-modified DNA and carboxylic acids has implications for the development of DNA-encoded combinatorial libraries, a tool for the discovery of binding molecules to proteins of interest (Li et al., 2016).
Amino Acid Analogues for Peptide Mimicry Studies on β2,2-aminoxy acids explored their use as building blocks for peptides, demonstrating their potential to mimic turns and helices in peptide structures. This research opens pathways for designing novel peptide-based therapeutics and materials (Yang et al., 2002).
Solvatochromic Fluorophores for Protein Interaction Studies An unnatural amino acid based on 4-N,N-dimethylamino-1,8-naphthalimide was developed for studying protein-protein interactions. Its fluorescence properties change in response to the local solvent environment, providing a tool for investigating dynamic biochemical processes (Loving & Imperiali, 2008).
Biodegradable Polyesteramides with Peptide Linkages The synthesis of polyesteramides containing peptide linkages from amino acids offers insights into the development of new materials with potential agricultural or biomedical applications, showcasing the versatility of amino acid derivatives in material science (Fan et al., 2000).
Properties
IUPAC Name |
1-amino-4,4-dimethylpentan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKICUAZNUHIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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